molecular formula C19H13NO5 B2766520 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide CAS No. 898415-75-3

2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide

Cat. No.: B2766520
CAS No.: 898415-75-3
M. Wt: 335.315
InChI Key: CSJUDTICUMFRFG-UHFFFAOYSA-N
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Description

2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide is a complex organic compound that features both benzofuran and chromone moieties. Benzofuran is known for its wide range of biological activities, making it a privileged structure in drug discovery . The presence of the chromone group further enhances its potential for various pharmacological applications.

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . The compound’s interaction with its targets likely involves binding to or modulating the activity of these targets, leading to changes in cellular processes and responses.

Biochemical Pathways

For instance, they have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may influence pathways related to cell growth and proliferation, immune response, oxidative stress, and viral replication.

Result of Action

Given the known biological activities of benzofuran derivatives, it can be inferred that the compound may have potential effects on cell growth, immune response, oxidative stress balance, and viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide typically involves the formation of the benzofuran and chromone rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran and chromone rings . The final step involves the coupling of these rings through an ether linkage, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . These methods also help in minimizing the formation of by-products and reducing reaction times.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide is unique due to the presence of both benzofuran and chromone moieties, which confer a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery .

Properties

IUPAC Name

2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c20-18(21)10-23-12-5-6-16-13(8-12)14(9-19(22)25-16)17-7-11-3-1-2-4-15(11)24-17/h1-9H,10H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJUDTICUMFRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327772
Record name 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898415-75-3
Record name 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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